molecular formula C9H5F4NO B14545855 3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol CAS No. 61794-50-1

3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol

Cat. No.: B14545855
CAS No.: 61794-50-1
M. Wt: 219.14 g/mol
InChI Key: IISHOKNMYFAUDT-UHFFFAOYSA-N
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Description

3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic compound with a unique structure that includes an amino group and a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol typically involves the reaction of 4-amino-2,3,5,6-tetrafluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of the benzaldehyde reacts with the propargyl alcohol to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3,5,6-tetrafluoropyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.

    2,3,5,6-Tetrafluorophenol: Lacks the amino and propynyl alcohol groups but shares the fluorinated aromatic ring.

    3-(4-Amino-2-nitroanilino)propan-1-ol: Contains a nitro group instead of fluorine atoms.

Uniqueness

3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol is unique due to its combination of an amino group, a propynyl alcohol group, and multiple fluorine atoms. This combination imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61794-50-1

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

3-(4-amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H5F4NO/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h15H,3,14H2

InChI Key

IISHOKNMYFAUDT-UHFFFAOYSA-N

Canonical SMILES

C(C#CC1=C(C(=C(C(=C1F)F)N)F)F)O

Origin of Product

United States

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